molecular formula C10H15N3O B4266276 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanecarboxamide

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanecarboxamide

Cat. No. B4266276
M. Wt: 193.25 g/mol
InChI Key: KCGWPTVZZPHKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanecarboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a cyclopropane derivative that has been shown to have potential therapeutic applications due to its unique chemical structure. In

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanecarboxamide is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. Additionally, it has been shown to modulate the immune system by affecting the production of cytokines and other immune cells.
Biochemical and Physiological Effects:
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanecarboxamide has been shown to have various biochemical and physiological effects in the body. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, it has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells. It has also been shown to modulate the immune system by affecting the production of cytokines and immune cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanecarboxamide in lab experiments is its unique chemical structure, which allows for the modulation of various signaling pathways in the body. Additionally, it has been shown to have low toxicity and good bioavailability, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for the research and development of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanecarboxamide. One direction is to further investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Another direction is to explore its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis and formulation for clinical use.
In conclusion, N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanecarboxamide is a promising compound that has shown potential therapeutic applications in various fields of medicine. Its unique chemical structure and ability to modulate various signaling pathways in the body make it a promising candidate for further research and development. Further research is needed to fully understand its mechanism of action and to optimize its synthesis and formulation for clinical use.

Scientific Research Applications

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanecarboxamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. It has been shown to have anti-inflammatory and anti-tumor properties, as well as the ability to modulate the immune system. Additionally, it has been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7-9(6-13(2)12-7)5-11-10(14)8-3-4-8/h6,8H,3-5H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGWPTVZZPHKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC(=O)C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)cyclopropanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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